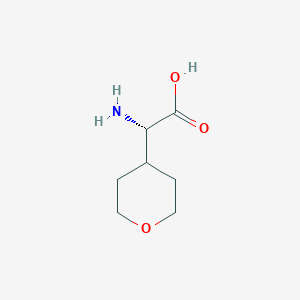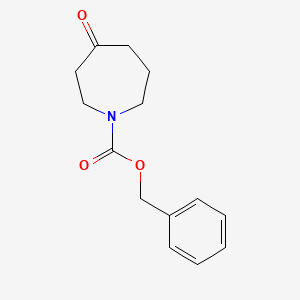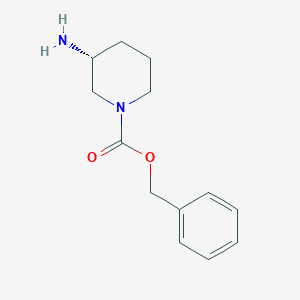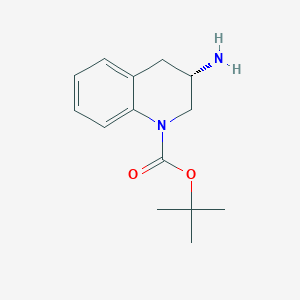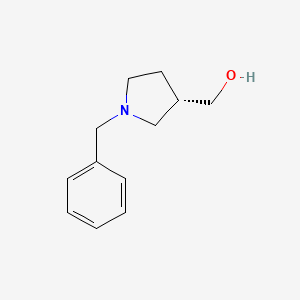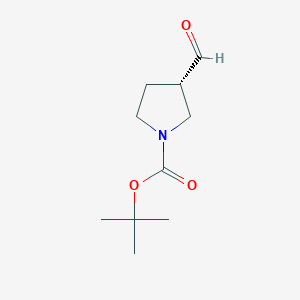![molecular formula C26H40BF4P2Rh- B1270767 cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1270767.png)
cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate: is a chiral rhodium complex widely used in asymmetric catalysis. This compound is known for its high enantioselectivity and efficiency in various chemical transformations, making it a valuable tool in organic synthesis.
Preparation Methods
The synthesis of (-)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of rhodium with the chiral ligand 1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene and 1,5-cyclooctadiene. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the rhodium complex. Industrial production methods often involve the use of high-purity starting materials and stringent reaction conditions to ensure the desired enantiomeric excess and product purity .
Chemical Reactions Analysis
Types of Reactions:
Hydrogenation: This compound is commonly used in asymmetric hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated substrates.
Hydroformylation: It can also catalyze hydroformylation reactions, where an alkene is converted into an aldehyde in the presence of carbon monoxide and hydrogen.
Substitution: The compound can undergo ligand exchange reactions, where the 1,5-cyclooctadiene ligand is replaced by other ligands.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas, under pressure, in the presence of a solvent like ethanol or methanol.
Hydroformylation: Carbon monoxide and hydrogen gas, typically in a solvent like toluene or hexane.
Substitution: Various ligands such as phosphines or amines, under inert atmosphere conditions.
Major Products:
Hydrogenation: Chiral saturated compounds.
Hydroformylation: Chiral aldehydes.
Substitution: New rhodium complexes with different ligands.
Scientific Research Applications
Chemistry: The compound is extensively used in asymmetric synthesis to produce enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules, including natural products and drug candidates.
Medicine: The compound’s ability to produce chiral molecules makes it valuable in the synthesis of active pharmaceutical ingredients (APIs) that require high enantiomeric purity.
Industry: It is employed in the large-scale production of fine chemicals and intermediates used in various industrial processes.
Mechanism of Action
The mechanism by which (-)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate exerts its effects involves the coordination of the rhodium center with the substrate, followed by the transfer of hydrogen or other groups to the substrate. The chiral ligand induces enantioselectivity by creating a chiral environment around the rhodium center, which favors the formation of one enantiomer over the other.
Comparison with Similar Compounds
(R,R)-NORPHOS-Rh: Another chiral rhodium complex with similar applications in asymmetric catalysis.
(R,R)-BINAP-Rh: A rhodium complex with a different chiral ligand, used in similar types of reactions but with different selectivity profiles.
(R,R)-DIOP-Rh: A rhodium complex with a different chiral ligand, also used in asymmetric hydrogenation and hydroformylation reactions.
Uniqueness:
Enantioselectivity: (-)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is known for its high enantioselectivity, making it particularly valuable in the synthesis of chiral compounds.
Efficiency: The compound often exhibits higher catalytic efficiency compared to similar rhodium complexes, leading to faster reaction rates and higher yields.
Properties
Molecular Formula |
C26H40BF4P2Rh- |
|---|---|
Molecular Weight |
604.3 g/mol |
IUPAC Name |
cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C18H28P2.C8H12.BF4.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/t13-,14-,15-,16-;;;/m1.../s1 |
InChI Key |
ZUMNNKGIZSDCBZ-DBMWKRJKSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C)C.C1CC=CCCC=C1.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


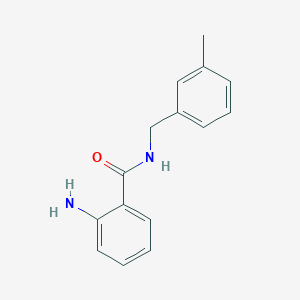
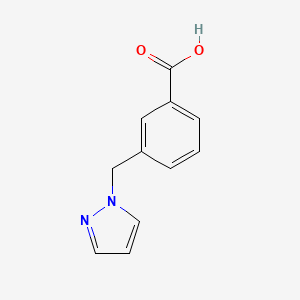

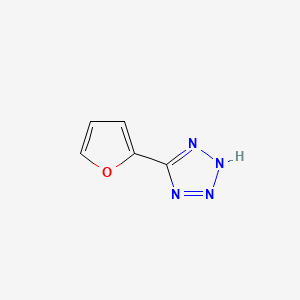

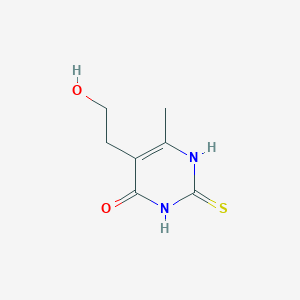
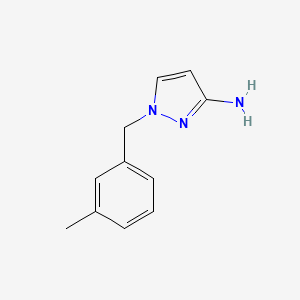
![[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B1270717.png)
